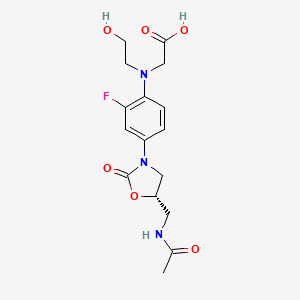
Itraconazole Impurity B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
An isomer of Itraconazole.
Mechanism of Action
Target of Action
Itraconazole Impurity B, like Itraconazole, primarily targets the fungal cytochrome P450 enzyme 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The mode of action of this compound involves the inhibition of the 14α-demethylase enzyme . The azole nitrogen atoms in the chemical structure of Itraconazole form a complex with the active site, or the haem iron, of the enzyme . This interaction inhibits the enzyme’s function, preventing the conversion of lanosterol to ergosterol . This disruption in ergosterol synthesis results in an accumulation of 14α-methyl sterols, which are toxic to the fungal cell and lead to alterations in the fungal cell membrane .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting the 14α-demethylase enzyme, the compound disrupts the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an increase in 14α-methyl sterols, causing toxicity and alterations in the fungal cell membrane .
Pharmacokinetics
Itraconazole is well-absorbed and highly protein-bound, with a reported elimination half-life of 20 hours . It is metabolized by cytochrome P450 3A4 to several metabolites, including hydroxy-itraconazole, which also has antifungal activity
Result of Action
The result of this compound’s action is the disruption of fungal cell membrane integrity due to the alteration in the composition of sterols . This disruption can lead to the leakage of cellular contents and ultimately cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the solubility and absorption of the compound . Additionally, the presence of food can enhance the absorption of Itraconazole, potentially influencing the bioavailability of this compound . .
Biochemical Analysis
Biochemical Properties
Itraconazole Impurity B, like Itraconazole, is likely to interact with various enzymes and proteins. Itraconazole is known to inhibit the biosynthesis of ergosterol, a major component of the cell membrane of yeast and fungal cells . It’s plausible that this compound may have similar interactions, but specific studies are needed to confirm this.
Cellular Effects
Given its structural similarity to Itraconazole, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Itraconazole works by inhibiting the enzyme responsible for the production of ergosterol
Metabolic Pathways
Itraconazole is metabolized to several metabolites, including hydroxy-itraconazole, by cytochrome P450 3A4
Properties
CAS No. |
854372-77-3 |
|---|---|
Molecular Formula |
C35H38Cl2N8O4 |
Molecular Weight |
705.6 g/mol |
IUPAC Name |
2-butan-2-yl-4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)42-14-16-43(17-15-42)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-41-22-38-39-23-41)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m1/s1 |
InChI Key |
VRJGLVXBWFZNCZ-AVQIMAJZSA-N |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Isomeric SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Canonical SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NN=C6)C7=C(C=C(C=C7)Cl)Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
4-[4-[4-[4-[[cis-2-(2,4-Dichlorophenyl)-2-(4H-1,2,4-triazol-4-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one ; Itraconazole N4-Isomer ; (1,2,4-Triazol-4-yl) Itraconazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


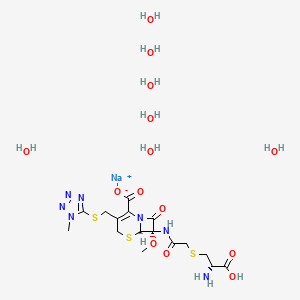

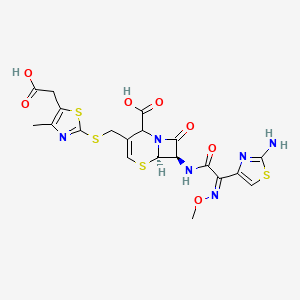
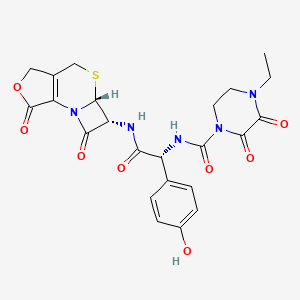
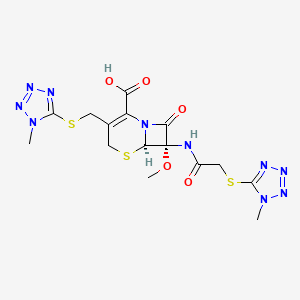


![Diphenylmethyl (6R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601321.png)
